N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of morpholine, pyridazine, phenyl, and quinazolinone moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted benzene, the pyridazine ring can be formed through cyclization reactions involving hydrazine derivatives.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with morpholine.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure can be synthesized from anthranilic acid derivatives through cyclization reactions involving formamide or similar reagents.
Coupling Reactions: The final step involves coupling the pyridazine-morpholine intermediate with the quinazolinone derivative using amide bond formation techniques, such as peptide coupling reagents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to kinase enzymes, blocking their activity and thereby inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Unique due to its combination of morpholine, pyridazine, phenyl, and quinazolinone moieties.
N-(3-(6-piperidinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure but with a piperidine ring instead of morpholine.
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-23(15-30-16-25-21-7-2-1-6-19(21)24(30)32)26-18-5-3-4-17(14-18)20-8-9-22(28-27-20)29-10-12-33-13-11-29/h1-9,14,16H,10-13,15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIAALSPSDSJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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